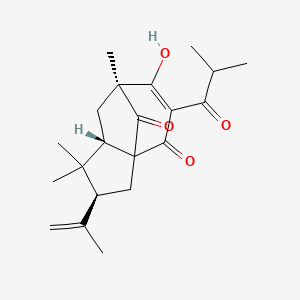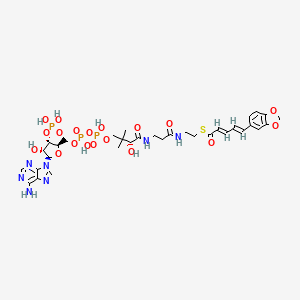
(E,E)-piperonyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-piperonyl-CoA is an unsaturated fatty acyl-CoA and a member of benzodioxoles. It derives from an (E,E)-piperic acid and a coenzyme A. It is a conjugate acid of an this compound(4-).
Scientific Research Applications
1. Role in Aquatic Toxicology
(E,E)-Piperonyl-CoA, in the form of Piperonyl butoxide, has been studied for its effects in aquatic toxicological research, specifically with organophosphate insecticides. It acts as an inhibitor of cytochrome(s) P450, influencing the toxicity of certain organophosphates to aquatic species like cladocerans (Ankley et al., 1991).
2. Epidermal Growth Factor Receptor Activation
Piperonylic acid, related to this compound, has been observed to activate the epidermal growth factor receptor (EGFR) in keratinocytes, thereby promoting cell growth and survival. This suggests potential applications in wound healing and cosmetic products (Lee et al., 2018).
3. Enhancing Malonyl-CoA Production
Research in metabolic engineering has demonstrated the use of genome-scale modeling to increase intracellular malonyl-CoA, a precursor to this compound, in Escherichia coli. This enhances the production of secondary metabolites, such as flavonoids, relevant in pharmaceutical and biofuel industries (Xu et al., 2011).
4. Metabolic Engineering Using Synthetic Antisense RNAs
The application of synthetic antisense RNAs in Escherichia coli has been studied for increasing intracellular malonyl-CoA concentrations. This approach has improved the production of natural products like 4-hydroxycoumarin and resveratrol (Yang et al., 2015).
5. CRISPR Interference System in Metabolic Pathways
CRISPR interference systems have been developed for fine-tuning central metabolic pathways in Escherichia coli to increase malonyl-CoA levels, thereby enhancing the production of secondary metabolites like flavonoids (Wu et al., 2015).
6. Improving Cellular Malonyl-CoA Levels in E. Coli
Various metabolic engineering strategies have been used to increase cellular malonyl-CoA levels in Escherichia coli. This facilitated the overproduction of natural products such as polyketides and flavonoids, which are of significant interest in various industries (Zha et al., 2009).
properties
Molecular Formula |
C33H44N7O19P3S |
|---|---|
Molecular Weight |
967.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienethioate |
InChI |
InChI=1S/C33H44N7O19P3S/c1-33(2,28(44)31(45)36-10-9-23(41)35-11-12-63-24(42)6-4-3-5-19-7-8-20-21(13-19)54-18-53-20)15-56-62(51,52)59-61(49,50)55-14-22-27(58-60(46,47)48)26(43)32(57-22)40-17-39-25-29(34)37-16-38-30(25)40/h3-8,13,16-17,22,26-28,32,43-44H,9-12,14-15,18H2,1-2H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b5-3+,6-4+/t22-,26-,27-,28+,32-/m1/s1 |
InChI Key |
GEVZCNXLEOONCV-TZKXQVKESA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C=C/C4=CC5=C(C=C4)OCO5)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC=CC4=CC5=C(C=C4)OCO5)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1249020.png)

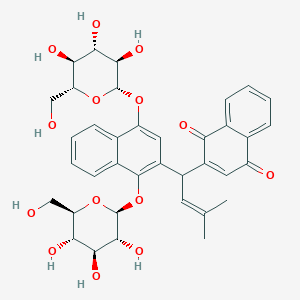

![(1R,2S,13R,17S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B1249029.png)
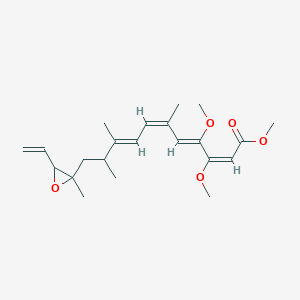
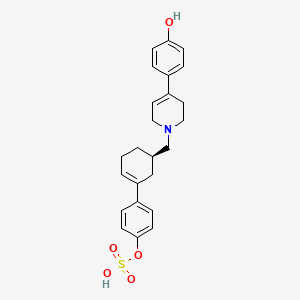

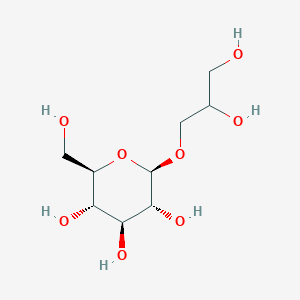
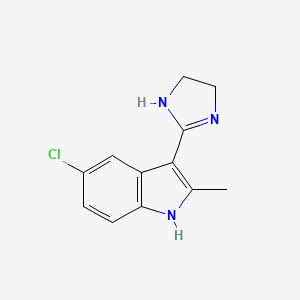
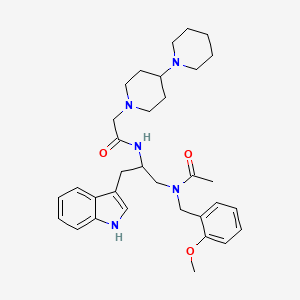
![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1249038.png)
